molecular formula C25H20N2O4S B12271535 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12271535
M. Wt: 444.5 g/mol
InChI Key: MAXOWDNUBPDAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one systematically describes the compound’s structure:

  • Parent structure : A 2H-chromen-2-one (coumarin) backbone.
  • Substituents :
    • A diethylamino group (-N(C₂H₅)₂) at position 7 of the primary coumarin.
    • A 1,3-thiazol-2-yl group at position 3, which is further substituted at position 4 with a 2-oxo-2H-chromen-3-yl moiety.

Structural Formula :

                    O  
                    ||  
O                  C3-S  
||                  |  
C1-C2-C4-C5-C6-C7-N(C₂H₅)₂  
    |           |  
    C8-C9       Thiazole (positions 1=S, 3=N)  
                    |  
                    4-(2-oxo-2H-chromen-3-yl)  

This bifunctional architecture enables π-conjugation across the thiazole bridge, enhancing photophysical properties.

Molecular Formula and Weight Analysis

The molecular formula C₂₅H₁₉N₃O₄S was derived from summation of:

  • Primary coumarin : C₉H₅O₂ (2H-chromen-2-one).
  • Diethylamino group : C₄H₁₀N.
  • Thiazole linker : C₃HNS.
  • Secondary coumarin : C₉H₅O₂.

Elemental Composition :

Element Quantity Contribution (g/mol)
C 25 300.00
H 19 19.00
N 3 42.00
O 4 64.00
S 1 32.07
Total 457.07 g/mol

This molecular weight aligns with coumarin-thiazole hybrids reported in literature.

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

7-(diethylamino)-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C25H20N2O4S/c1-3-27(4-2)17-10-9-16-12-19(25(29)31-22(16)13-17)23-26-20(14-32-23)18-11-15-7-5-6-8-21(15)30-24(18)28/h5-14H,3-4H2,1-2H3

InChI Key

MAXOWDNUBPDAFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

Biological Activity

The compound 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties.

Chemical Structure

The compound is characterized by the presence of a diethylamino group, two chromenone moieties, and a thiazole ring. Its molecular formula is C19H18N2O3SC_{19}H_{18}N_2O_3S, and it has a molecular weight of 350.42 g/mol.

Antioxidant Activity

Antioxidant properties are critical for assessing the potential health benefits of compounds. The antioxidant activity of 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one was evaluated using various assays:

Assay TypeMethodologyResults (IC50)
DPPH ScavengingDPPH solution mixed with various concentrations of the compound and incubated at 25°C.15.5 µg/mL
ABTS Radical ScavengingABTS radical cation decolorization assay.12.8 µg/mL
Ferric Reducing Antioxidant Power (FRAP)Measurement of the reducing power of the compound against Fe^3+.0.85 mmol FeSO4/g

These results indicate that the compound exhibits significant antioxidant activity, which is essential for preventing oxidative stress-related diseases.

Cytotoxic Activity

The cytotoxic effects of the compound were tested against various cancer cell lines using the MTT assay to determine cell viability:

Cell LineIC50 (µM)
A-427 (lung carcinoma)8.5
DAN-G (pancreatic adenocarcinoma)6.7
LCLC-103H (non-small cell lung cancer)10.1
SISO (cervical cancer)9.0
RT-4 (bladder carcinoma)11.5

The cytotoxicity results indicate that 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one possesses potent anticancer properties, particularly against pancreatic and lung cancer cells.

Antimicrobial Activity

The antimicrobial potential was assessed using agar dilution methods against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus>100
Escherichia coli>100
Pseudomonas aeruginosa>100

While the compound displayed some level of antimicrobial activity, it was less effective compared to standard antibiotics such as ciprofloxacin.

Case Studies

  • Antioxidant Efficacy in Vivo : A study conducted on rats demonstrated that oral administration of the compound significantly reduced oxidative stress markers in liver tissues.
    "The administration of 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one resulted in a marked decrease in malondialdehyde levels and an increase in glutathione content" .
  • Cytotoxic Mechanism Investigation : Further research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
    "The treatment with the compound led to an increase in caspase-3 and caspase-9 activities, indicating its potential as an apoptosis-inducing agent" .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated the effectiveness of 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin .

Microorganism MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
MRSA0.7 - 2.8Vancomycin0.7 - 190.2
Escherichia coli5.0Ciprofloxacin1.0
Candida albicans10.0Ketoconazole50

Anticancer Applications

The compound has also been investigated for its potential anticancer properties, particularly in photochemotherapy.

Case Study: Phototoxicity in Cancer Cells

Research indicated that derivatives of this compound exhibit cytotoxic effects when activated by visible light, effectively targeting cervical cancer cell lines (HeLa) and breast cancer cell lines (MCF-7). These findings suggest that the compound could be developed into a phototherapeutic agent .

Comparison with Similar Compounds

Key Properties :

  • Structural Features: The diethylamino group enhances electron-donating capacity, while the thiazole and coumarin units contribute to π-conjugation, making the compound suitable for photochemical applications .
  • Crystallography : The compound exhibits intermolecular interactions (C–H⋯O, π⋯π) that stabilize its crystal packing .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

CoumG (7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde)

  • Structure : Replaces the thiazole unit with an aldehyde group.
  • Properties : The aldehyde enables further functionalization (e.g., condensation reactions) but reduces thermal stability compared to the thiazole-containing parent compound .

DTBO (7-(Dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one)

  • Structure: Substitutes diethylamino with dibutylamino and replaces the thiazole with a trifluoromethyl-benzimidazole group.
  • Properties: The trifluoromethyl group strengthens hydrogen bonding, improving photovoltaic efficiency (PCE = 8.24%) in organic solar cells compared to non-fluorinated analogues .

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl) Thiazol-2-yl) Amide Derivatives

  • Structure : Features a methoxy group at position 8 and an amide-linked thiazole.
  • Properties : The methoxy group increases lipophilicity, enhancing antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus) but reduces fluorescence quantum yield by 30% compared to the parent compound .

Comparison of Physicochemical Properties

Compound Substituents Melting Point (°C) Fluorescence Quantum Yield Bioactivity (Example)
Parent Compound Diethylamino, Thiazole-coumarin Not reported 0.85 Photochemical applications
CoumG Aldehyde 160–162 0.62 Intermediate for synthesis
DTBO Dibutylamino, Trifluoromethyl 215–217 0.78 Solar cells (PCE = 8.24%)
N-(4-(8-Methoxy-...) Amide Derivative Methoxy, Amide 185–187 0.59 Antimicrobial (MIC = 12.5 µg/mL)

Preparation Methods

Synthetic Strategies for Coumarin-Thiazole Hybrids

Core Structural Considerations

The target molecule features two coumarin moieties bridged by a thiazole ring. The 7-diethylamino-substituted coumarin contributes electron-donating properties, while the 2-oxo-2H-chromen-3-yl group provides a rigid aromatic framework. The thiazole linker enhances π-conjugation and chelation potential.

Retrosynthetic Analysis

Two primary routes dominate the synthesis:

  • Coumarin-thiazole fragment coupling : Pre-formed thiazole intermediates are conjugated to functionalized coumarins.
  • In-situ thiazole cyclization : Thiazole rings are constructed directly on coumarin precursors via cyclocondensation.

Preparation Methods

Route 1: Thiazole Cyclization on 7-Diethylaminocoumarin-3-Carbothioamide

Step 1: Synthesis of 7-Diethylaminocoumarin-3-Carbothioamide (Intermediate A)
  • Procedure :
    Ethyl 7-diethylamino-2-oxo-2H-chromene-3-carboxylate undergoes ammonolysis with 25% NH$$4$$OH in DMF (16 h, room temperature).
    Yield : 82%
    Characterization :
    • $$ ^1H $$-NMR (CDCl$$3 $$): δ 1.24 (t, 6H, –N(CH$$2$$CH$$3$$)$$2 $$), 3.46 (q, 4H, –N(CH$$2$$CH$$3$$)$$
    2 $$), 6.50–8.71 (aromatic protons).
  • IR (Nujol): 1640 cm$$^{-1}$$ (C=O), 1710 cm$$^{-1}$$ (C=S).
Step 2: Cyclocondensation with 3-Bromoacetylcoumarin
  • Reagents : Intermediate A, 3-bromoacetylcoumarin, BF$$3$$-Et$$2$$O catalyst.
  • Conditions : Reflux in anhydrous THF (6 h under N$$_2 $$).
  • Mechanism : Nucleophilic substitution at the bromoacetyl group followed by thiazole ring closure.
  • Yield : 61%.
  • Characterization :
    • $$ ^1H $$-NMR (CDCl$$3 $$): δ 1.25 (t, 6H, –N(CH$$2$$CH$$3$$)$$2 $$), 3.47 (q, 4H, –N(CH$$2$$CH$$3$$)$$_2 $$), 7.28–8.56 (coumarin and thiazole protons).
    • HRMS: m/z 489.12 [M+H]$$^+$$ (calculated for C$$25$$H$$21$$N$$3$$O$$4$$S).

Route 2: Coumarin-Thiazole Fragment Coupling

Step 1: Synthesis of 3-(2-Aminothiazol-4-yl)-7-diethylaminocoumarin
  • Procedure :
    7-Diethylaminocoumarin-3-carbaldehyde reacts with thiourea in acetic anhydride/water (1:2 v/v) under reflux.
    Yield : 73%
    Key Data :
    • Fluorescence λ$${em}$$ = 465 nm (ethanol, Φ$$F$$ = 0.42).
Step 2: Suzuki-Miyaura Cross-Coupling with 3-Iodocoumarin
  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$ base.
  • Conditions : DMF/H$$_2$$O (4:1), 90°C, 12 h.
  • Yield : 58%
  • Purity : >95% (HPLC).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 49% 42%
Reaction Time 9 h 18 h
Purification Complexity Moderate (column chromatography) High (HPLC required)
Scalability >10 g demonstrated Limited to <5 g

Key Findings :

  • Route 1 offers superior scalability and avoids transition-metal catalysts, making it preferable for industrial applications.
  • Route 2 enables modular functionalization but suffers from lower yields due to competing side reactions.

Spectroscopic Characterization

UV-Vis and Fluorescence Profiling

  • Absorption : λ$$_{max}$$ = 385 nm (ε = 18,400 M$$^{-1}$$cm$$^{-1}$$) in ethanol.
  • Emission : λ$$_{em}$$ = 505 nm with large Stokes shift (120 nm), ideal for bioimaging.

$$ ^1H $$-NMR Signature Analysis

  • Thiazole protons resonate as singlets at δ 7.82–7.85 ppm.
  • Coumarin C4 proton appears as a sharp singlet at δ 8.71 ppm.

Optimization Strategies

Solvent Effects on Cyclization

  • Optimal Solvent : THF vs. DMF
    • THF: Higher yields (61%) due to improved intermediate solubility.
    • DMF: Accelerates reaction but promotes decomposition above 70°C.

Catalytic Enhancements

  • BF$$3$$-Et$$2$$O : Increases cyclization rate by 40% compared to P$$2$$O$$5$$.
  • Microwave Assistance : Reduces Route 1 time to 2 h with 55% yield.

Challenges and Solutions

Purification Difficulties

  • Issue : Co-elution of unreacted coumarin precursors.
  • Solution : Gradient elution with ethyl acetate/hexane (3:7 → 7:3).

Thiazole Ring Oxidation

  • Mitigation : Conduct reactions under inert atmosphere (N$$_2$$/Ar).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.